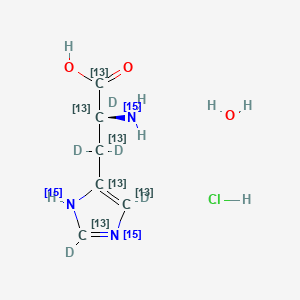
Triamcinolone hexacetonide-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triamcinolone hexacetonide-d9 is a synthetic glucocorticoid corticosteroid. It is a deuterated form of triamcinolone hexacetonide, where nine hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its stability and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triamcinolone hexacetonide-d9 is synthesized by incorporating deuterium into the triamcinolone hexacetonide molecule. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions typically include controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The final product is subjected to rigorous quality control to ensure its consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
Triamcinolone hexacetonide-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols and alkanes .
Scientific Research Applications
Triamcinolone hexacetonide-d9 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as mass spectrometry, to study reaction mechanisms and metabolic pathways.
Biology: Employed in biological studies to investigate the effects of glucocorticoids on cellular processes and gene expression.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of glucocorticoids in the body.
Industry: Utilized in the development of new drugs and formulations, as well as in quality control processes to ensure the consistency and efficacy of pharmaceutical products
Mechanism of Action
Triamcinolone hexacetonide-d9 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of target genes. The compound inhibits the activity of phospholipase A2, preventing the breakdown of lysosomal membranes and the formation of arachidonic acid. This, in turn, decreases the expression of cyclooxygenase and lipoxygenase, inhibiting the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation .
Comparison with Similar Compounds
Triamcinolone hexacetonide-d9 is compared with other similar compounds, such as triamcinolone acetonide and triamcinolone diacetate. While all these compounds are glucocorticoids, this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. Similar compounds include:
Triamcinolone acetonide: Another synthetic glucocorticoid used in various medical applications.
Triamcinolone diacetate: A glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles
This compound stands out due to its isotopic labeling, making it a valuable tool in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C30H41FO7 |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3/t19-,20-,21-,23+,27-,28-,29-,30+/m0/s1/i1D3,2D3,3D3 |
InChI Key |
TZIZWYVVGLXXFV-FIJBFNRCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



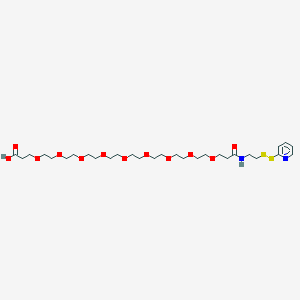
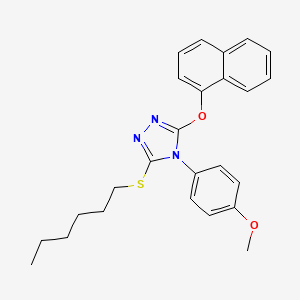
![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B15143663.png)
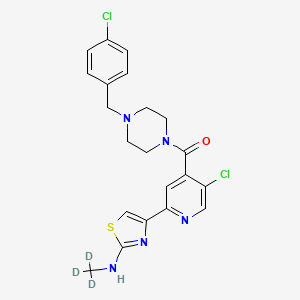


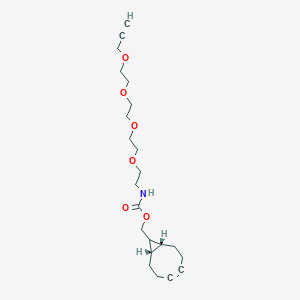

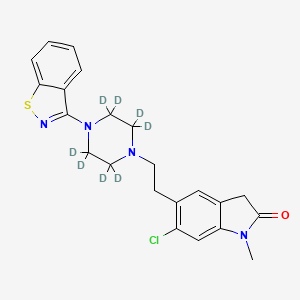


![trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate](/img/structure/B15143757.png)
